molecular formula C22H37BrO2 B1621996 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene CAS No. 241486-87-3

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

Cat. No.: B1621996
CAS No.: 241486-87-3
M. Wt: 413.4 g/mol
InChI Key: POEBMTRTBNMLLL-UHFFFAOYSA-N
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Description

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is an organic compound with the molecular formula C22H37BrO2 and a molecular weight of 413.43 g/mol . This compound is characterized by the presence of a bromine atom and two 2-ethylhexyloxy groups attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene typically involves the bromination of 1,4-bis(2-ethylhexyloxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The general reaction scheme is as follows:

    Starting Material: 1,4-bis(2-ethylhexyloxy)benzene

    Reagent: Bromine (Br2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is conducted at room temperature with continuous stirring until the bromination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-bis(2-ethylhexyloxy)benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of hydroxylated or carbonylated benzene derivatives.

    Reduction: Formation of 1,4-bis(2-ethylhexyloxy)benzene.

Scientific Research Applications

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of liquid crystals and other advanced materials.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Polymer Chemistry: Used in the synthesis of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the 2-ethylhexyloxy groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the 2-ethylhexyloxy groups provide steric hindrance and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-ethylhexyloxy)benzene: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Bromo-4-((2-ethylhexyl)oxy)benzene: Contains only one 2-ethylhexyloxy group, leading to different steric and electronic properties.

    1,4-Bis(2-bromoethoxy)benzene:

Uniqueness

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is unique due to the presence of both the bromine atom and the two 2-ethylhexyloxy groups, which confer specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-bromo-1,4-bis(2-ethylhexoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-20-13-14-22(21(23)15-20)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBMTRTBNMLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)OCC(CC)CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402665
Record name 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241486-87-3
Record name 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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